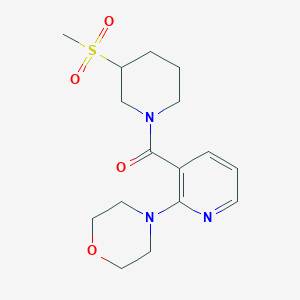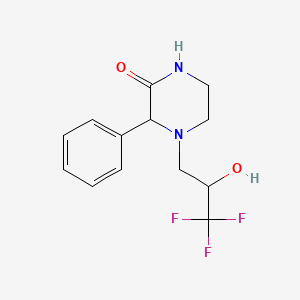![molecular formula C18H22N4O3 B6969245 benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate](/img/structure/B6969245.png)
benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate is a complex organic compound that features a pyrazole ring, an azetidine ring, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. One common approach is to first synthesize the 1-methylpyrazole-4-yl derivative through a cyclization reaction involving hydrazine and an appropriate diketone. The azetidine ring can be introduced via a nucleophilic substitution reaction using an azetidine precursor. Finally, the carbamate group is added through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives of the propanoyl moiety.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine
- 1-methylpyrazole-4-boronic acid pinacol ester
- 5-amino-pyrazoles
Uniqueness
Benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate is unique due to the presence of both the azetidine and carbamate groups, which are less common in similar compounds. This structural uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21-10-15(9-19-21)7-8-17(23)22-11-16(12-22)20-18(24)25-13-14-5-3-2-4-6-14/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITXNBOOEMFIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CC(C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-Benzyl-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyrimidine-2,4-dione](/img/structure/B6969176.png)
![4-[2-(butylamino)-2-oxoethyl]-N-ethyl-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B6969183.png)
![N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6969188.png)
![tert-butyl (2R)-2-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carbonyl)azetidine-1-carboxylate](/img/structure/B6969198.png)
![1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6969211.png)


![N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide](/img/structure/B6969220.png)
![6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6969232.png)

![[1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B6969249.png)
![4-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methylsulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B6969256.png)
![5-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione](/img/structure/B6969262.png)
![1-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6969265.png)
